molecular formula C8H11N3O B6230200 6-(oxolan-2-yl)pyridazin-3-amine CAS No. 1856161-91-5

6-(oxolan-2-yl)pyridazin-3-amine

Cat. No.: B6230200
CAS No.: 1856161-91-5
M. Wt: 165.2
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Description

6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with an oxolane group. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry . The presence of the oxolane group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxolan-2-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production of pyridazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and remarkable regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxolan-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .

Scientific Research Applications

6-(Oxolan-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(oxolan-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 6-(Oxolan-2-yl)pyridazin-3-amine is unique due to the presence of the oxolane group, which enhances its chemical stability and reactivity. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

CAS No.

1856161-91-5

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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